molecular formula C17H13N3O B5337133 7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5337133
M. Wt: 275.30 g/mol
InChI Key: BTSAHLZHZSHBKD-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2, a phenyl group at position 3, and a furan-2-yl moiety at position 6. This structure combines aromatic and heteroaromatic elements, making it a versatile scaffold for medicinal chemistry and materials science.

Synthetic routes to this compound typically involve condensation reactions between 5-aminopyrazoles and β-diketones or enolates. For example, Abdelhamid et al. reported its synthesis via reaction of 5-aminopyrazole with sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate . The compound’s crystallographic data and regioselectivity in substitution patterns have been studied to optimize yields and purity .

Properties

IUPAC Name

7-(furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-12-16(13-6-3-2-4-7-13)17-18-10-9-14(20(17)19-12)15-8-5-11-21-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSAHLZHZSHBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid (PTSA) or a Lewis acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The mechanism by which 7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine exerts its effects is primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies have indicated favorable interactions with CDK2, suggesting that this compound could serve as a potent anticancer agent.

Case Study: Cytotoxic Activity
A comparative analysis of various pyrazolo[1,5-a]pyrimidine derivatives revealed that this compound demonstrates cytotoxic effects against several human cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)TBD
Similar derivativeHCT-116 (Colorectal Cancer)8.64
Doxorubicin (control)HepG2 (Liver Cancer)7.45

These results indicate potential effectiveness against breast cancer, colorectal cancer, and liver cancer.

Psychopharmacological Activity

The presence of the furan and phenyl groups in the structure of this compound suggests potential activity at neurotransmitter receptors. Preliminary studies indicate that compounds in this class may exhibit anxiolytic and antidepressant effects, making them candidates for further psychopharmacological exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In vitro assays have shown effectiveness against various bacterial strains.

Table: Antimicrobial Activity Assessment

MicrobeActivity Tested AgainstReference Drug
Streptococcus pneumoniaeIn vitro antibacterialAmpicillin
Bacillus subtilisIn vitro antibacterialGentamicin
Candida albicansIn vitro antifungalAmphotericin B

These findings suggest that this compound could be further investigated for its potential as an antimicrobial agent.

Antiviral Potential

The antiviral properties of pyrazolo[1,5-a]pyrimidines have also been explored. Some derivatives have shown activity against viruses such as dengue and yellow fever. The structural characteristics of this compound may enhance its binding affinity to viral targets.

Synthesis and Structure

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structural integrity and purity of synthesized compounds are critical for their biological evaluation.

Key Structural Features:

  • Furan ring enhances biological activity.
  • Pyrazolo[1,5-a]pyrimidine core is known for diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison of 7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Biological Activity/Findings Reference(s)
This compound 2-CH₃, 3-Ph, 7-furan-2-yl Antiproliferative activity (potential anticancer applications)
7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine 7-(4-MePh), tetrazolo core α-Glucosidase inhibition (IC₅₀ = 49.8 μM)
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine 7-morpholine PI3Kδ inhibition (COPD/asthma candidate)
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-furan-2-yl, 7-CF₃, 2-COOH Kinase inhibition (structural analog for Pim1 inhibitors)
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 3-Br, 2,5-diCH₃, 7-furan-2-yl Intermediate for Suzuki coupling reactions

Key Insights:

Substituent Effects on Biological Activity The furan-2-yl group at position 7 in the target compound contrasts with the 4-methylphenyl group in tetrazolo[1,5-a]pyrimidines (), which showed potent α-glucosidase inhibition. Morpholine at position 7 () enhances water solubility and receptor binding in PI3Kδ inhibitors, whereas the furan group in the target compound may prioritize π-stacking interactions in hydrophobic pockets .

Synthetic Flexibility

  • The 3-bromo derivative () highlights the core’s adaptability for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification at position 3. The target compound’s phenyl group at this position suggests stability but limits further functionalization .

Antiproliferative Activity

  • Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., CF₃ at position 7, ) exhibit enhanced kinase inhibition, while the furan-2-yl group in the target compound may confer antiproliferative effects via DNA intercalation or topoisomerase inhibition, as seen in related coumarin hybrids () .

This contrasts with 2-ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (), where a pyridinylmethylamine at position 7 enhances solubility but introduces basicity .

Biological Activity

7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, supported by diverse research findings and data.

The molecular formula of this compound is C15H12N4OC_{15}H_{12}N_4O, with a molecular weight of approximately 264.28 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a furan ring and a methyl group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit specific kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown potent inhibition of Pim-1 kinase, which is implicated in several malignancies. A study reported that certain derivatives could inhibit Pim-1 with IC50 values in the low nanomolar range and effectively reduce BAD protein phosphorylation in cancer cell lines .
  • Antiviral Properties : Pyrazolo[1,5-a]pyrimidines have been investigated for their antiviral potential against hepatitis C virus (HCV). Certain compounds were identified as effective inhibitors of HCV replication through their action on the viral polymerase .
  • Antibacterial Activity : Recent findings suggest that these compounds can also exhibit antibacterial properties. In vitro studies demonstrated that specific derivatives possess significant activity against various bacterial strains by disrupting quorum sensing and biofilm formation .

Anticancer Studies

One notable study evaluated the selectivity and potency of a series of pyrazolo[1,5-a]pyrimidine derivatives against a panel of kinases. The lead compound exhibited over 98% inhibition of Pim-1 at 1 µM concentration while maintaining a favorable selectivity profile against other kinases (Table 1) .

Compound IDKinase Target% Inhibition at 1 µM
11bPim-1>98%
11bTRKC96%
11bFlt-390%
11bTRKB85%

Antiviral Studies

In antiviral research, compounds based on the pyrazolo[1,5-a]pyrimidine structure were tested for their ability to inhibit HCV replication. One compound demonstrated an EC50 value significantly lower than existing treatments, indicating its potential as a novel antiviral agent .

Antibacterial Studies

In a recent investigation into the antibacterial efficacy of pyrazolo[1,5-a]pyrimidines, two derivatives were found to significantly reduce biofilm formation in bacterial cultures. The study highlighted the mechanism involving disruption of quorum sensing pathways .

Q & A

Q. What are the optimized synthetic routes for preparing 7-(Furan-2-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine?

The compound is synthesized via condensation of 5-aminopyrazole with sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate (enaminone derivatives). Key steps include:

  • Reaction conditions : Reflux in ethanol or DMF for 4–6 hours under inert atmosphere.
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography (silica gel, petroleum ether/ethyl acetate) to achieve >85% purity .
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of aminopyrazole to enaminone) and using catalytic pyridine to enhance cyclization efficiency .

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?

Standard methods include:

  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., furan C–H coupling at δ 6.3–7.2 ppm, pyrimidine protons at δ 8.1–8.5 ppm) .
    • IR : Identify carbonyl (1650–1700 cm⁻¹) and C–N (1350–1450 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ions (e.g., [M+H]+ at m/z 305.1 for the title compound) .
  • Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What substituent effects influence the compound’s physicochemical properties?

  • Furan-2-yl group : Enhances π-π stacking in crystal lattices and increases solubility in polar aprotic solvents (DMF, DMSO) .
  • Methyl/phenyl groups : Improve thermal stability (melting points >220°C) but reduce aqueous solubility .
  • Electron-withdrawing groups (e.g., trifluoromethyl): Alter electronic density, affecting reactivity in substitution reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity during cyclization is influenced by:

  • Substituent positioning : Electron-donating groups (e.g., methyl) at position 2 direct enaminone coupling to position 7 .
  • Solvent effects : Polar solvents (DMF, pyridine) favor kinetic control, yielding 7-substituted products, while nonpolar solvents may lead to side products .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis improve reaction specificity and reduce byproduct formation .

Q. What computational methods predict bioactivity for this compound?

  • Molecular docking : Models interactions with targets like COX-2 or HMG-CoA reductase by analyzing binding affinities (e.g., AutoDock Vina). The furan ring shows strong hydrogen bonding with active-site residues .
  • QSAR studies : Correlate substituent electronegativity (e.g., Hammett constants) with anti-inflammatory or antiviral activity .
  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability and reactivity .

Q. How are contradictions in experimental vs. theoretical data resolved?

  • Crystallographic vs. NMR data : X-ray structures (e.g., CCDC entries) resolve discrepancies in proton assignments caused by dynamic effects in solution .
  • Yield discrepancies : Re-evaluate reaction conditions (e.g., trace moisture in solvents reduces yields by 15–20%) .
  • Bioactivity variability : Validate assays using standardized cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration <0.1%) .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

  • Salt formation : Hydrochloride salts increase aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL) .
  • Nanoformulation : Encapsulation in PEGylated liposomes enhances plasma half-life by 3–5× in rodent models .
  • Prodrug design : Esterification of hydroxyl groups improves membrane permeability (e.g., acetylated derivatives) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Process optimization :
    • Use flow chemistry for continuous cyclization, reducing side reactions.
    • Replace ethanol with 2-MeTHF for greener solvent systems and easier recycling .
  • Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb residual water, improving yields by 10–15% .

Q. What advanced techniques validate biological target engagement?

  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to receptors like A2A adenosine (KD values <10 nM reported) .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (e.g., binding to viral proteases) .
  • Metabolomics : Track metabolic stability using LC-MS/MS in hepatocyte models .

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